molecular formula C22H27N3Si B14515376 N,N',N''-Tribenzyl-1-methylsilanetriamine CAS No. 63058-17-3

N,N',N''-Tribenzyl-1-methylsilanetriamine

Katalognummer: B14515376
CAS-Nummer: 63058-17-3
Molekulargewicht: 361.6 g/mol
InChI-Schlüssel: NALKORGFWIMTPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’,N’'-Tribenzyl-1-methylsilanetriamine is a chemical compound with a unique structure that includes a silicon atom bonded to three benzyl groups and one methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’'-Tribenzyl-1-methylsilanetriamine typically involves the reaction of a silane compound with benzylamine under controlled conditions. One common method includes the use of a chlorosilane precursor, which reacts with benzylamine in the presence of a base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of N,N’,N’'-Tribenzyl-1-methylsilanetriamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’,N’'-Tribenzyl-1-methylsilanetriamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol compounds, while reduction can produce silane derivatives.

Wissenschaftliche Forschungsanwendungen

N,N’,N’'-Tribenzyl-1-methylsilanetriamine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N,N’,N’'-Tribenzyl-1-methylsilanetriamine involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other elements, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and the presence of other reactants.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’,N’'-Tributyl-1-methylsilanetriamine: Similar structure but with butyl groups instead of benzyl groups.

    N,N’,N’'-Triphenyl-1-methylsilanetriamine: Contains phenyl groups instead of benzyl groups.

Uniqueness

N,N’,N’'-Tribenzyl-1-methylsilanetriamine is unique due to the presence of benzyl groups, which can influence its reactivity and applications. The benzyl groups provide steric hindrance and electronic effects that can affect the compound’s behavior in chemical reactions.

Eigenschaften

CAS-Nummer

63058-17-3

Molekularformel

C22H27N3Si

Molekulargewicht

361.6 g/mol

IUPAC-Name

N-[bis(benzylamino)-methylsilyl]-1-phenylmethanamine

InChI

InChI=1S/C22H27N3Si/c1-26(23-17-20-11-5-2-6-12-20,24-18-21-13-7-3-8-14-21)25-19-22-15-9-4-10-16-22/h2-16,23-25H,17-19H2,1H3

InChI-Schlüssel

NALKORGFWIMTPR-UHFFFAOYSA-N

Kanonische SMILES

C[Si](NCC1=CC=CC=C1)(NCC2=CC=CC=C2)NCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.